

N-(4-Hydroxyphenyl)propanamide structural formula and molecular weight

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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)propanamide

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An In-depth Technical Guide to N-(4-Hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-

Hydroxyphenyl)propanamide, a compound of interest in pharmaceutical research, primarily known as a related substance and impurity of Acetaminophen (Paracetamol). This document details its chemical structure, molecular weight, physicochemical properties, and relevant experimental protocols. Furthermore, it contextualizes the compound's relevance through the metabolic pathways of its parent drug, Acetaminophen.

Chemical Identity and Properties

N-(4-Hydroxyphenyl)propanamide, also known as Parapropamol, is a derivative of 4-aminophenol.[1] Its core structure consists of a propanamide group attached to the nitrogen atom of a 4-hydroxyphenyl group.

Structural Formula

The structural formula of **N-(4-Hydroxyphenyl)propanamide** is presented below:

Chemical Formula: C₉H₁₁NO₂[1][2][3][4][5]



SMILES: CCC(=O)NC1=CC=C(C=C1)O[1][2]

InChi Key: SSMYTAQHMUHRSK-UHFFFAOYSA-N[1][3]

Molecular Weight

The molecular weight of N-(4-Hydroxyphenyl)propanamide is 165.19 g/mol .[2][3][4][6][7]

Physicochemical Data

A summary of the key physicochemical properties of **N-(4-Hydroxyphenyl)propanamide** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2][3][4][5]
Molecular Weight	165.19 g/mol	[2][3][4][6][7]
Melting Point	173.00 °C	[2]
Boiling Point	389.90 °C	[2]
Appearance	White to brown powder	[8]
IUPAC Name	N-(4- hydroxyphenyl)propanamide	[6]
Synonyms	Parapropamol, 4- Propionamidophenol, Acetaminophen impurity B	[1][2][6]
XLogP3-AA	1.3	[6]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	_
Rotatable Bond Count	2	_
Topological Polar Surface Area	49.3 Ų	[6]



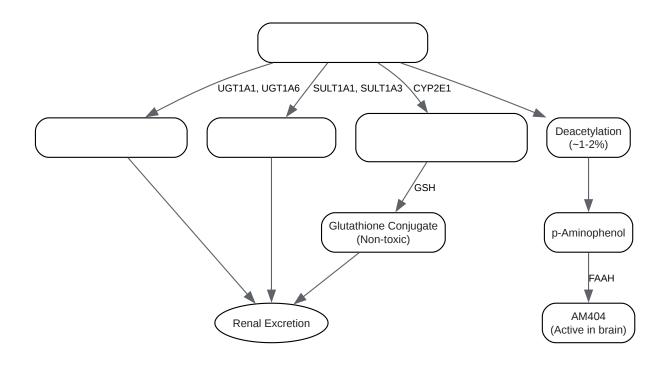
Biological Context and Significance

N-(4-Hydroxyphenyl)propanamide is primarily recognized as an impurity and a minor metabolite of Acetaminophen.[2] Understanding the metabolic pathways of Acetaminophen is crucial to appreciating the context in which **N-(4-Hydroxyphenyl)propanamide** may be encountered and its potential biological relevance. One study has indicated that N-(4-hydroxyphenyl)propionamide (HPPA) can bind to the human liver and may have effects on fertility by preventing the implantation of fertilized eggs.[5]

Paracetamol (Acetaminophen) Metabolism

The metabolic fate of Acetaminophen is predominantly hepatic. The major metabolic routes are glucuronidation and sulfation, which account for the detoxification and excretion of the majority of the drug.[2][3] A minor, yet critical, pathway involves the oxidation of Acetaminophen by the cytochrome P450 enzyme system (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][6] Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione.[2][6]

The following diagram illustrates the primary metabolic pathways of Acetaminophen.





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Metabolic Pathways of Acetaminophen (Paracetamol)

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analytical determination of **N-(4-Hydroxyphenyl)propanamide**. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of N-(4-Hydroxyphenyl)propanamide

A plausible synthetic route for **N-(4-Hydroxyphenyl)propanamide** involves the acylation of 4-aminophenol with propionyl chloride or propanoic anhydride.

Materials:

- 4-Aminophenol
- · Propionyl chloride
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

• In a round-bottom flask, dissolve 4-aminophenol in anhydrous DCM.



- Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of propionyl chloride (1.05 equivalents) in DCM to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(4-Hydroxyphenyl)propanamide.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

As an impurity of Acetaminophen, HPLC methods developed for the analysis of Acetaminophen and its related compounds can be adapted for the detection and quantification of **N-(4-Hydroxyphenyl)propanamide**.

Instrumentation and Conditions (Representative):

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 100 mm, 3 µm particle size).







• Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

• Flow Rate: 1.0 mL/min.

• Column Temperature: 30 °C.

Detection Wavelength: 245 nm.

Injection Volume: 10 μL.

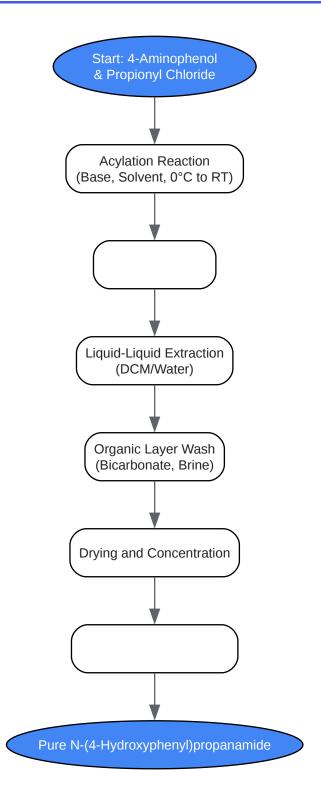
Procedure:

- Standard Preparation: Prepare a stock solution of N-(4-Hydroxyphenyl)propanamide
 reference standard in the mobile phase or a suitable solvent (e.g., methanol). Prepare a
 series of working standards by serial dilution to construct a calibration curve.
- Sample Preparation: Dissolve the sample containing **N-(4-Hydroxyphenyl)propanamide** in the mobile phase, filter through a 0.45 μm filter, and inject into the HPLC system.
- Analysis: Run the samples and standards through the HPLC system. Identify the peak corresponding to N-(4-Hydroxyphenyl)propanamide by comparing its retention time with that of the reference standard.
- Quantification: Calculate the concentration of N-(4-Hydroxyphenyl)propanamide in the sample by using the calibration curve generated from the peak areas of the standard solutions.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and subsequent purification of **N-(4-Hydroxyphenyl)propanamide**.





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Workflow for the Synthesis and Purification

This guide provides foundational technical information for researchers and professionals working with **N-(4-Hydroxyphenyl)propanamide**. For further, in-depth studies, it is



recommended to consult peer-reviewed literature and established pharmacopeial methods.

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